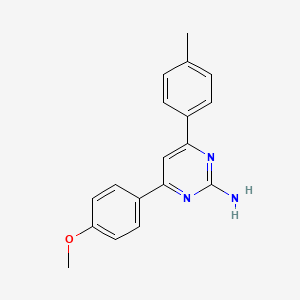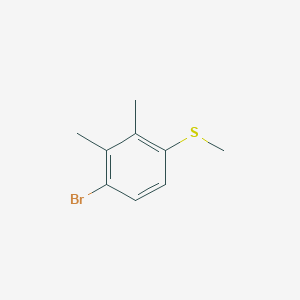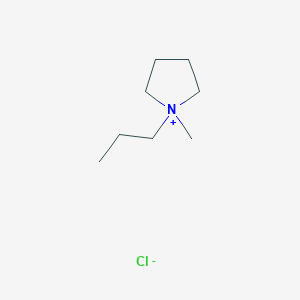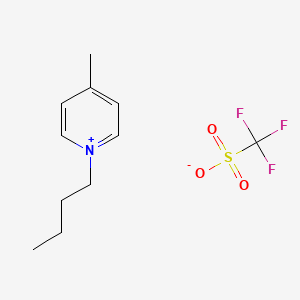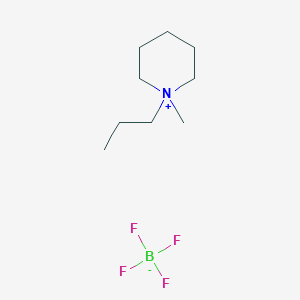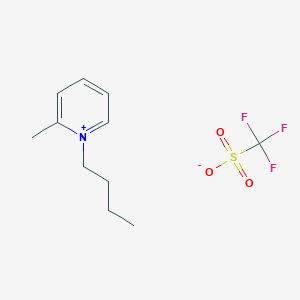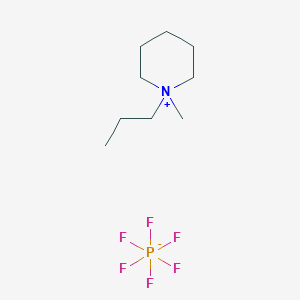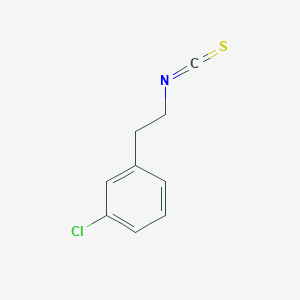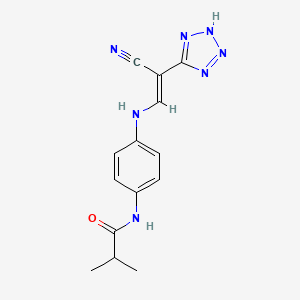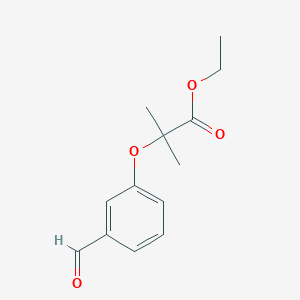![molecular formula C9H10N2O B6320851 7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 350821-56-6](/img/structure/B6320851.png)
7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine: is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Mechanism of Action
Target of Action
The primary target of 7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The compound’s interaction with FGFR leads to the activation of several biochemical pathways. The most significant of these is the RAS–MEK–ERK pathway, which is involved in cell proliferation and differentiation . The PLCγ pathway, involved in intracellular calcium mobilization and protein kinase C activation, and the PI3K–Akt pathway, which plays a key role in cell survival and growth, are also activated .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially enhance its bioavailability .
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophobic properties can affect its analgesic properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by the introduction of the methoxy and methyl groups. One common method involves the palladium-catalyzed Larock indole synthesis, which is used to form the indole unit. This is followed by a Buchwald-Hartwig amination and C-H activation to construct the pyrrolo[2,3-c]pyridine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the pyridine ring, potentially converting it to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolo[2,3-c]pyridine ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: 7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space in drug discovery .
Biology and Medicine: This compound has shown potential as an inhibitor of fibroblast growth factor receptors, which are implicated in various types of cancer . It has been studied for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties due to its heterocyclic structure.
Comparison with Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[3,2-c]pyridine
- Pyrrolo[3,4-c]pyridine
Comparison: While these compounds share a similar core structure, the presence and position of substituents like methoxy and methyl groups in 7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine confer unique properties. For instance, the methoxy group can influence the compound’s electronic properties and its ability to interact with biological targets. This makes this compound particularly valuable in medicinal chemistry for the development of targeted therapies .
Properties
IUPAC Name |
7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-5-7-3-4-10-9(12-2)8(7)11-6/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAGRUPBVOZDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
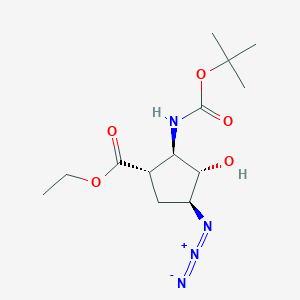
![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)
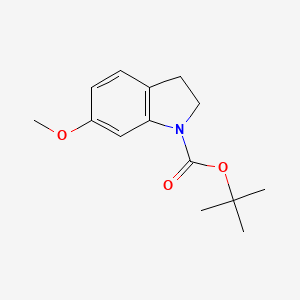
![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)
